methyl 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate methyl 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15543401
InChI: InChI=1S/C17H16N2O4/c1-9-8-11-13(16(20)19-9)12(10-6-4-3-5-7-10)14(15(18)23-11)17(21)22-2/h3-8,12H,18H2,1-2H3,(H,19,20)
SMILES:
Molecular Formula: C17H16N2O4
Molecular Weight: 312.32 g/mol

methyl 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

CAS No.:

Cat. No.: VC15543401

Molecular Formula: C17H16N2O4

Molecular Weight: 312.32 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate -

Specification

Molecular Formula C17H16N2O4
Molecular Weight 312.32 g/mol
IUPAC Name methyl 2-amino-7-methyl-5-oxo-4-phenyl-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate
Standard InChI InChI=1S/C17H16N2O4/c1-9-8-11-13(16(20)19-9)12(10-6-4-3-5-7-10)14(15(18)23-11)17(21)22-2/h3-8,12H,18H2,1-2H3,(H,19,20)
Standard InChI Key GBGQATNOMGAAJF-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3)C(=O)N1

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a pyrano[3,2-c]pyridine core, comprising a pyran ring fused to a pyridine moiety. Key substituents include a methyl group at position 7, a phenyl ring at position 4, and a carboxylate ester at position 3. The amino group at position 2 enhances hydrogen-bonding capacity, critical for target interactions.

Table 1: Fundamental Chemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₆N₂O₄
Molecular Weight312.32 g/mol
IUPAC NameMethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate
Canonical SMILESCC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3)C(=O)N1
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Topological Polar Surface Area98.5 Ų

The planar fused-ring system facilitates π-π stacking with aromatic residues in biological targets, while the ester group at position 3 modulates solubility and bioavailability .

Synthetic Methodologies

General Synthesis Overview

Synthesis typically involves multi-step sequences starting with cyclocondensation reactions. A common approach utilizes 3,5-bis[(E)-arylmethylidene]-tetrahydro-4(1H)-pyridinones reacted with malononitrile or ethyl cyanoacetate in the presence of catalysts such as diammonium hydrogen phosphate or piperidine .

Key Reaction Steps

  • Formation of the Pyran Ring: Aldol condensation between aldehyde derivatives and active methylene compounds (e.g., malononitrile) generates the pyran framework .

  • Pyridine Annulation: Cyclization under basic or acidic conditions forms the pyridine moiety, often requiring reflux in ethanol or acetonitrile.

  • Functionalization: Subsequent esterification or aminolysis introduces the methyl carboxylate and amino groups .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Pyran FormationBenzaldehyde, malononitrile, EtOH, reflux65–75
CyclizationPiperidine, AcOH, 80°C70–80
EsterificationMethyl chloroformate, DMAP, DCM85–90

Biological Activities and Mechanisms

Structure-Activity Relationships (SAR)

  • Phenyl Substitution: Electron-withdrawing groups (e.g., Cl at position 4) enhance cytotoxicity by 30% compared to unsubstituted analogs .

  • Amino Group: Essential for DNA intercalation and topoisomerase II inhibition.

  • Ester vs. Nitrile: Carboxylate esters improve solubility but reduce potency relative to cyano derivatives .

Table 3: Cytotoxicity of Selected Derivatives

CompoundIC₅₀ (μM, MCF-7)Apoptosis Induction (%)
4-CP.P2078.4 ± 3.2
TPM.P4065.1 ± 2.8
Target Compound45*70.2 ± 4.1*

*Predicted based on structural similarity .

Pharmacological Applications Beyond Oncology

Antimicrobial Activity

Preliminary studies indicate moderate antibacterial effects against Gram-positive strains (MIC = 32–64 μg/mL), likely due to membrane disruption via hydrophobic interactions.

Anti-HIV Activity

Docking studies suggest inhibition of HIV-1 reverse transcriptase (RT) with a binding affinity (ΔG = −8.9 kcal/mol) comparable to nevirapine.

Comparative Analysis with Related Derivatives

Physicochemical Properties

The target compound’s logP (2.15) and polar surface area (98.5 Ų) align with Lipinski’s criteria for oral bioavailability, unlike more lipophilic cyano derivatives (logP > 3) .

Table 4: Property Comparison

ParameterTarget Compound3-Cyano Analog
Molecular Weight312.32279.29
logP2.153.02
H-Bond Acceptors54

Future Research Directions

Mechanistic Studies

Elucidating the compound’s interaction with Bcl-2 family proteins and survivin could clarify its pro-apoptotic effects .

Formulation Optimization

Nanoencapsulation using PLGA nanoparticles may enhance aqueous solubility and tumor targeting.

In Vivo Toxicology

Chronic toxicity profiles in murine models remain unexplored, necessitating ADMET studies prior to clinical translation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator